molecular formula C14H16N4O2S B7735510 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide

Cat. No.: B7735510
M. Wt: 304.37 g/mol
InChI Key: UJONFNKCFSOJBM-UHFFFAOYSA-N
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Description

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a pyrimidine ring, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide typically involves the reaction of 6-amino-4-oxo-1H-pyrimidine-2-thiol with 2-ethylphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the acetamide linkage. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pemetrexed: A pyrimidine-based anticancer drug.

    Methotrexate: Another pyrimidine derivative used in cancer therapy.

    5-Fluorouracil: A pyrimidine analog used in chemotherapy.

Uniqueness

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide is unique due to its specific structural features, such as the presence of the thiol group and the ethylphenylacetamide moiety. These structural elements contribute to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-2-9-5-3-4-6-10(9)16-13(20)8-21-14-17-11(15)7-12(19)18-14/h3-7H,2,8H2,1H3,(H,16,20)(H3,15,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJONFNKCFSOJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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